molecular formula C6H9NO B1655089 3-Azabicyclo[4.1.0]heptan-2-one CAS No. 31681-11-5

3-Azabicyclo[4.1.0]heptan-2-one

Cat. No.: B1655089
CAS No.: 31681-11-5
M. Wt: 111.14
InChI Key: ADZAHAGYKIKDBM-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptan-2-one is a chemical compound with the molecular formula C6H9NO It is characterized by a seven-membered ring structure containing one nitrogen atom and one ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-2-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The exact methods and conditions used can vary depending on the specific requirements of the production process and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions, such as temperature, pressure, and solvent, can vary depending on the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the structure of the compound’s derivatives. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

3-Azabicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as 3-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in the arrangement of their atoms and the presence of additional functional groups The unique structure of 3-Azabicyclo[41

List of Similar Compounds:

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-3-4(5)1-2-7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAHAGYKIKDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304897
Record name 3-Azabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31681-11-5
Record name 3-Azabicyclo[4.1.0]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31681-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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